

"application of 5-O-Demethyl-28-hydroxy-Avermectin A1a in drug impurity profiling"

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Compound of Interest

Compound Name: 5-O-Demethyl-28-hydroxy-Avermectin A1a

Cat. No.: B15584968

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Application of 5-O-Demethyl-28-hydroxy-Avermectin A1a in Drug Impurity Profiling

Introduction

Avermectins, a class of macrocyclic lactones with potent anthelmintic and insecticidal properties, are crucial in both veterinary and human medicine. The manufacturing and storage of Avermectin drug substances, such as Avermectin B1a, can lead to the formation of various impurities. These impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, rigorous identification, quantification, and control of these impurities are mandated by regulatory bodies worldwide, following guidelines such as those from the International Council on Harmonisation (ICH).^{[1][2][3][4]}

One such critical impurity is **5-O-Demethyl-28-hydroxy-Avermectin A1a**, a known degradation product of Avermectin B1a.^{[5][6]} This application note provides a detailed protocol for the identification and quantification of **5-O-Demethyl-28-hydroxy-Avermectin A1a** in Avermectin B1a drug substance, utilizing high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and mass spectrometry (MS) for confirmation. The methodologies described herein are essential for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Avermectin-based pharmaceuticals.

Experimental Protocols

Forced Degradation Study

To understand the degradation pathway of Avermectin B1a and to generate the impurity standard for **5-O-Demethyl-28-hydroxy-Avermectin A1a**, a forced degradation study is performed under various stress conditions as recommended by ICH guidelines.[\[7\]](#)[\[8\]](#)

Materials:

- Avermectin B1a reference standard
- Hydrochloric acid (HCl), 0.1 N
- Sodium hydroxide (NaOH), 0.1 N
- Hydrogen peroxide (H₂O₂), 3%
- High-purity water
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade

Procedure:

- Acid Degradation: Dissolve 10 mg of Avermectin B1a in 10 mL of ACN:0.1 N HCl (1:1 v/v). Incubate at 60°C for 24 hours.
- Base Degradation: Dissolve 10 mg of Avermectin B1a in 10 mL of ACN:0.1 N NaOH (1:1 v/v). Incubate at 60°C for 24 hours.
- Oxidative Degradation: Dissolve 10 mg of Avermectin B1a in 10 mL of ACN:3% H₂O₂ (1:1 v/v). Store at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Store 10 mg of solid Avermectin B1a at 80°C for 48 hours.
- Photolytic Degradation: Expose a solution of 1 mg/mL Avermectin B1a in ACN to UV light (254 nm) for 24 hours.

- **Sample Preparation for Analysis:** After the specified stress period, neutralize the acid and base-stressed samples. Dilute all samples with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.

HPLC-UV Method for Quantification

A validated stability-indicating HPLC-UV method is employed for the separation and quantification of **5-O-Demethyl-28-hydroxy-Avermectin A1a** from the parent drug and other degradation products.[9][10][11]

Instrumentation and Conditions:

| Parameter | Specification |
|--------------------|--|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile/Methanol (85/15, v/v) |
| Gradient Program | 0-5 min: 60% B; 5-20 min: 60-90% B; 20-25 min: 90% B; 25.1-30 min: 60% B |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |

Standard and Sample Preparation:

- **Standard Solution:** Prepare a stock solution of **5-O-Demethyl-28-hydroxy-Avermectin A1a** reference standard in methanol at a concentration of 100 µg/mL. Prepare working standards

by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

- **Sample Solution:** Accurately weigh and dissolve the Avermectin B1a drug substance in methanol to obtain a solution with a nominal concentration of 1 mg/mL. Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

LC-MS/MS Method for Identification and Confirmation

For unequivocal identification and structural confirmation of the impurity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is utilized.[\[12\]](#)[\[13\]](#)

Instrumentation and Conditions:

| Parameter | Specification |
|--------------------|--|
| LC System | UHPLC system (e.g., Waters Acquity UPLC) |
| MS System | Triple Quadrupole or Orbitrap Mass Spectrometer (e.g., Thermo Fisher Q Exactive) |
| Column | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-1 min: 50% B; 1-5 min: 50-95% B; 5-6 min: 95% B; 6.1-7 min: 50% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (m/z 100-1200) and Product Ion Scan |

Data Presentation

The quantitative data obtained from the HPLC-UV analysis should be summarized for clarity and easy comparison.

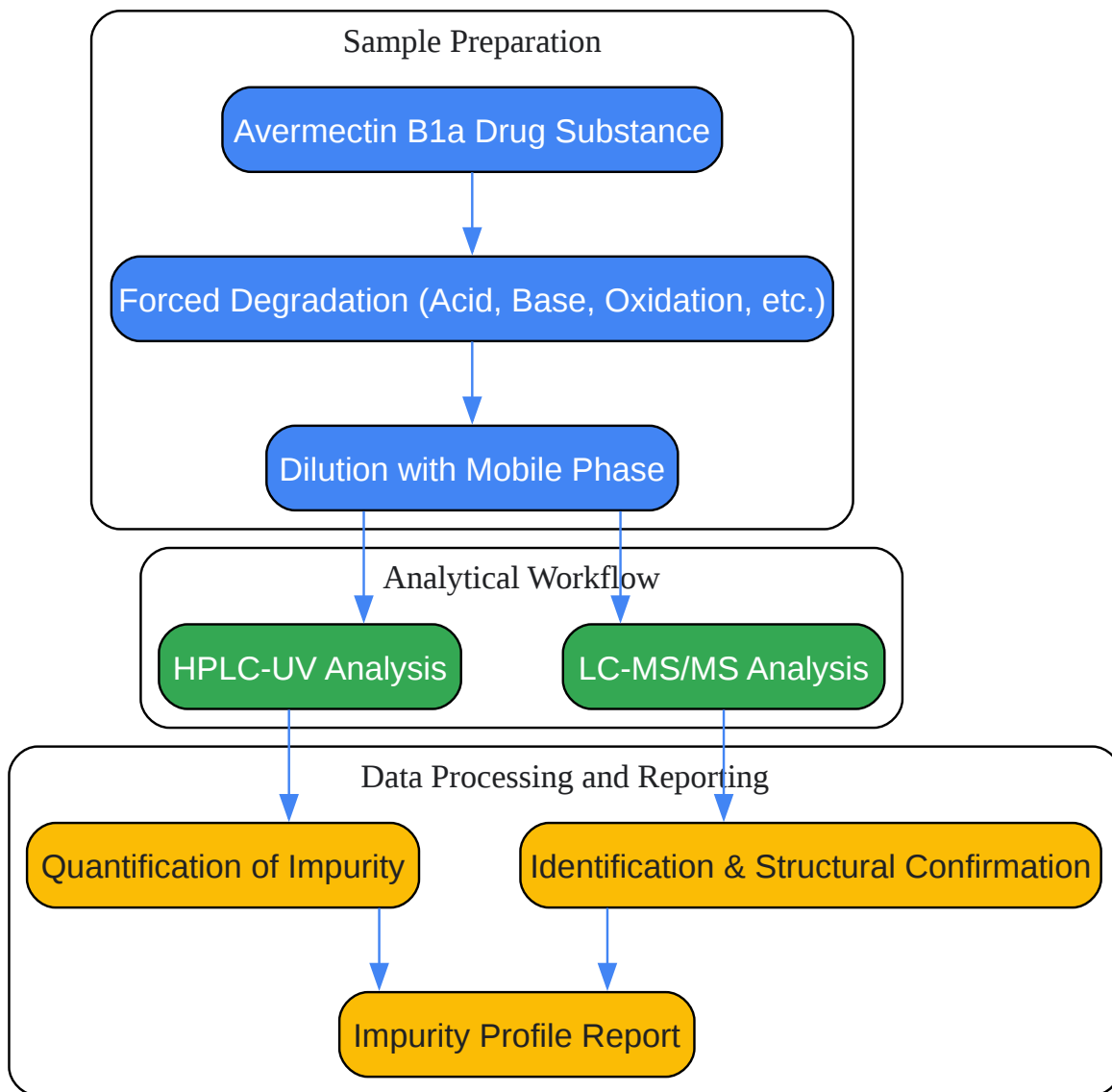
Table 1: HPLC-UV Method Validation Summary

| Parameter | Result | Acceptance Criteria (as per ICH Q2(R1)) |
|----------------------------|---|---|
| Linearity (r^2) | > 0.999 | ≥ 0.995 |
| Range ($\mu\text{g/mL}$) | 0.1 - 10 | - |
| LOD ($\mu\text{g/mL}$) | 0.05 | - |
| LOQ ($\mu\text{g/mL}$) | 0.15 | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 80 - 120% |
| Precision (% RSD) | < 2.0% | $\leq 2.0\%$ |
| Specificity | No interference at the retention time of the impurity | Peak purity > 990 |

Table 2: LC-MS/MS Data for **5-O-Demethyl-28-hydroxy-Avermectin A1a**

| Compound | Precursor Ion $[M+H]^+$ (m/z) | Major Fragment Ions (m/z) |
|--|-------------------------------|---------------------------|
| Avermectin B1a | 873.5 | 567.3, 305.2, 145.1 |
| 5-O-Demethyl-28-hydroxy-Avermectin A1a | 889.5 | 583.3, 305.2, 145.1 |

Visualizations



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